

# Application Notes and Protocols for Co-Immunoprecipitation with ATWLPPR Peptide

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Compound of Interest		
Compound Name:	ATWLPPR Peptide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the **ATWLPPR peptide** for co-immunoprecipitation (Co-IP) experiments. The provided protocols are designed to enable the identification and characterization of binding partners for this anti-angiogenic peptide, which is a known inhibitor of the Vascular Endothelial Growth Factor A (VEGF-A) binding to Neuropilin-1 (NRP-1).

### Introduction

The heptapeptide ATWLPPR has been identified as a specific binding antagonist to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A.[1][2] By preventing the interaction between VEGF-A and NRP-1, the **ATWLPPR peptide** can inhibit downstream signaling pathways implicated in angiogenesis, making it a person of interest in cancer therapy and for treating conditions like diabetic retinopathy.[1][3] Co-immunoprecipitation (Co-IP) using the **ATWLPPR peptide** as bait is a powerful technique to isolate and identify its direct binding partners and associated protein complexes from cell lysates. This allows for a deeper understanding of its mechanism of action and potential off-target effects.

## **Principle of the Method**

A biotinylated version of the **ATWLPPR peptide** is used as the "bait" to capture its interacting proteins ("prey") from a cell lysate. The biotin tag allows for high-affinity binding to streptavidin-coated beads, facilitating the purification of the peptide-protein complexes. After incubation of



the biotinylated peptide with the cell lysate, the complexes are pulled down using streptavidin beads. Following a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.

## **Quantitative Data Presentation**

Due to the novelty of using the **ATWLPPR peptide** in Co-IP for novel partner identification, publicly available quantitative data from such experiments is limited. The following tables are presented as illustrative examples of how to structure and present data from a hypothetical Co-IP experiment followed by mass spectrometry-based protein identification.

Table 1: Hypothetical Mass Spectrometry Results for Proteins Co-immunoprecipitated with Biotin-ATWLPPR

Protein ID (UniProt)	Gene Name	Protein Name	Score	Unique Peptides	Fold Change (ATWLPPR vs. Control)
P62993	NRP1	Neuropilin-1	254	15	25.3
P07333	KDR	Vascular endothelial growth factor receptor 2	112	8	8.7
Q9Y2X7	GIPC1	GAIP C- terminus- interacting protein 1	85	5	4.2
P42345	SRC	Proto- oncogene tyrosine- protein kinase Src	63	4	2.5



This table represents a hypothetical outcome where NRP-1 is the most significantly enriched protein, consistent with its known direct interaction. Other proteins listed are known to be part of the NRP-1 signaling complex and are plausible co-precipitated partners.

Table 2: Binding Affinity of ATWLPPR Peptide

Ligand	Receptor	Method	IC50
ATWLPPR	Neuropilin-1	Competitive Binding Assay	19 μΜ
TPC-Ahx-ATWLPPR	Neuropilin-1	Competitive Binding Assay	171 μΜ

This data is based on published literature and demonstrates the binding affinity of the **ATWLPPR peptide** to its known receptor, NRP-1.

## **Experimental Protocols**

This section provides a detailed protocol for performing a Co-IP experiment using a biotinylated **ATWLPPR peptide**.

## **Materials and Reagents**

- Biotinylated ATWLPPR peptide and a scrambled control peptide (e.g., Biotin-PRLWTAP)
- Streptavidin-coated magnetic beads
- Cell line expressing target proteins (e.g., HUVECs, U87 glioma cells)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Antibodies for Western blot analysis (e.g., anti-NRP-1, anti-VEGFR2)



# Protocol for Co-Immunoprecipitation using Biotinylated ATWLPPR Peptide

- Cell Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer and scrape the cells.
  - Incubate the lysate on ice for 30 minutes with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (cleared lysate) to a new tube.
- Peptide-Protein Complex Formation:
  - Determine the protein concentration of the cleared lysate.
  - Incubate 1-2 mg of total protein with 10-20 µg of biotinylated ATWLPPR peptide or the scrambled control peptide.
  - Incubate for 2-4 hours at 4°C with gentle rotation.
- Pull-Down of Peptide-Protein Complexes:
  - Prepare streptavidin magnetic beads by washing them three times with wash buffer.
  - Add the pre-washed beads to the lysate-peptide mixture.
  - Incubate for 1 hour at 4°C with gentle rotation.
  - Place the tube on a magnetic rack to capture the beads.
  - Carefully remove and discard the supernatant.
- Washing:



- Wash the beads three times with 1 ml of ice-cold wash buffer.
- For the final wash, transfer the beads to a new tube to minimize background from nonspecific binding to the tube walls.

#### Elution:

- o After the final wash, remove all residual wash buffer.
- Add 2X SDS-PAGE sample buffer to the beads.
- Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
- Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

#### Analysis:

 The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or sent for mass spectrometry analysis for the identification of novel binding partners.

# Visualizations Signaling Pathway

The **ATWLPPR peptide** inhibits angiogenesis by interfering with the VEGF-A/NRP-1 signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of the peptide.

Caption: VEGF-A/NRP-1 signaling pathway and ATWLPPR inhibition.

## **Experimental Workflow**

The following diagram outlines the experimental workflow for the co-immunoprecipitation of ATWLPPR binding partners.

Caption: Co-immunoprecipitation workflow using **ATWLPPR peptide**.



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